Enhanced Aqueous Permeability Potential: LogP Comparison with the 2-Methyl Analog
In drug discovery, small changes in lipophilicity can profoundly affect passive permeability and off-target binding. The target compound exhibits a computed XLogP3-AA of 1.50 [1], while its closest monomethylated analog (CAS 1374510-88-9) displays an ACD/LogP of 1.74 . Although measured using slightly different algorithms, the difference of ΔLogP ≈ 0.24 log units is consistent and meaningful for a single heavy-atom modification. The lower LogP suggests the target compound may offer better aqueous solubility and reduced non-specific protein binding relative to the 2-methyl derivative, a hypothesis testable in parallel artificial membrane permeability assays (PAMPA).
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.50 |
| Comparator Or Baseline | 2-Methyl analog (CAS 1374510-88-9); ACD/LogP = 1.74 |
| Quantified Difference | ΔLogP ≈ -0.24 (target less lipophilic) |
| Conditions | Computed properties: PubChem XLogP3-AA (target) vs. ACD/Labs Percepta v14.00 (comparator) |
Why This Matters
Lower lipophilicity is frequently correlated with improved developability profiles and reduced hERG liability, making CAS 1374510-82-3 a preferred choice for medicinal chemistry programs where lipophilic ligand efficiency (LLE) is a key optimization parameter.
- [1] PubChem. (2025). CID 66485171: Computed XLogP3-AA value. View Source
